2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Lacks the 4-(2-phenylethyl) substituent.
2-Oxo-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile: Lacks the 6-phenyl substituent.
2-Oxo-6-phenyl-4-methyl-1,2-dihydropyridine-3-carbonitrile: Has a methyl group instead of the 4-(2-phenylethyl) substituent.
Uniqueness
2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
4241-26-3 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-oxo-6-phenyl-4-(2-phenylethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c21-14-18-17(12-11-15-7-3-1-4-8-15)13-19(22-20(18)23)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,22,23) |
InChI Key |
UVSLSSVRKPKVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)NC(=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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